molecular formula C13H13N5O B6533329 6-benzyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1058197-56-0

6-benzyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533329
CAS No.: 1058197-56-0
M. Wt: 255.28 g/mol
InChI Key: UPOYDENAECGTRN-UHFFFAOYSA-N
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Description

6-Benzyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the triazolo[4,5-d]pyrimidin-7-one family This compound features a benzyl group attached to the 6th position and an ethyl group at the 3rd position of the triazolo[4,5-d]pyrimidin-7-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-benzyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidin-7-one core. One common synthetic route includes the reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate under specific conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Biology: In biological research, 6-benzyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its therapeutic potential in treating various diseases. Its derivatives may be developed as pharmaceuticals for specific medical conditions.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules, contributing to the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 6-benzyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

  • Thiadiazoles and Thioamides

Uniqueness: 6-Benzyl-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific structural features, which contribute to its distinct chemical and biological properties. Its benzyl and ethyl groups provide unique steric and electronic effects, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

6-benzyl-3-ethyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-2-18-12-11(15-16-18)13(19)17(9-14-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOYDENAECGTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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